molecular formula C21H18F2N4O4 B11289982 N-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11289982
M. Wt: 428.4 g/mol
InChI Key: PXLWSCWGHHIICS-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes difluorophenyl and dimethoxyphenyl groups attached to a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the difluorophenyl group: This step typically involves a substitution reaction where a difluorophenyl group is introduced to the core structure.

    Attachment of the dimethoxyphenyl group: This step involves another substitution reaction to attach the dimethoxyphenyl group to the core structure.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: shares structural similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of N-(3,4-DIFLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18F2N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H18F2N4O4/c1-30-17-6-3-11(7-18(17)31-2)13-10-24-27-16(9-19(28)26-20(13)27)21(29)25-12-4-5-14(22)15(23)8-12/h3-8,10,16H,9H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

PXLWSCWGHHIICS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC(=C(C=C4)F)F)OC

Origin of Product

United States

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